1-(4-Tert-butylphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Tert-butylphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of 1-(4-Tert-butylphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the thiadiazole moiety: This step may involve the use of thiadiazole precursors under specific reaction conditions.
Attachment of the tert-butylphenyl group: This can be done through substitution reactions using tert-butylphenyl halides or related compounds.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(4-Tert-butylphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions would depend on the specific reaction pathway and conditions used.
Scientific Research Applications
1-(4-Tert-butylphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a pharmacologically active compound, possibly targeting specific enzymes or receptors.
Materials Science: The compound could be used in the development of new materials with unique properties, such as conductivity or fluorescence.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar compounds to 1-(4-Tert-butylphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other chromeno[2,3-c]pyrrole derivatives and thiadiazole-containing compounds. What sets this compound apart is the specific combination of functional groups, which may confer unique properties and reactivity. Similar compounds might include:
Chromeno[2,3-c]pyrrole derivatives: These compounds share the core structure but may have different substituents.
Thiadiazole-containing compounds: These compounds contain the thiadiazole moiety but may differ in other structural aspects.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
1-(4-Tert-butylphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound that has garnered attention for its potential biological activities. This compound integrates a chromeno-pyrrole structure with thiadiazole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C26H27N3O3S with a molecular weight of 461.58 g/mol. Its structure can be represented as follows:
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown effectiveness against various bacterial strains and fungi. The incorporation of the 5-methyl-1,3,4-thiadiazole moiety in this compound suggests potential antimicrobial activity due to the known efficacy of similar structures in inhibiting microbial growth .
Anticancer Properties
Several studies have explored the anticancer potential of thiadiazole derivatives. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. The specific structure of this compound may enhance its binding affinity to cancer-related targets due to its unique chromeno-pyrrole framework .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The thiadiazole ring can interact with various enzymes involved in metabolic pathways.
- Receptor Modulation : The structural features may allow it to bind effectively to specific receptors involved in cell signaling pathways.
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial effects of several thiadiazole derivatives against common pathogens. The results indicated that compounds with similar structural motifs exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli. The tested compound showed comparable efficacy .
Study 2: Anticancer Effects in Cell Lines
In vitro studies using human cancer cell lines demonstrated that the compound induced apoptosis through caspase activation pathways. The presence of both the chromeno and thiadiazole structures was crucial for enhancing cytotoxicity against breast cancer cells .
Data Summary
Biological Activity | Effectiveness | Mechanism |
---|---|---|
Antimicrobial | Significant | Enzyme inhibition |
Anticancer | High | Apoptosis induction |
Properties
Molecular Formula |
C24H21N3O3S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H21N3O3S/c1-13-25-26-23(31-13)27-19(14-9-11-15(12-10-14)24(2,3)4)18-20(28)16-7-5-6-8-17(16)30-21(18)22(27)29/h5-12,19H,1-4H3 |
InChI Key |
PVDKVADTGCHNJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(C)(C)C |
Origin of Product |
United States |
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